molecular formula C17H14N2O5 B2891490 N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide CAS No. 683235-20-3

N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide

Cat. No. B2891490
CAS RN: 683235-20-3
M. Wt: 326.308
InChI Key: DYKWQZNRWPNORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with primary amines and other reagents . For example, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid can be used to prepare 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a core isoindoline-1,3-dione structure, with various substituents attached to the benzene ring . The exact structure would depend on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of the carbonyl groups and the aromatic ring could influence their polarity, solubility, and reactivity .

Scientific Research Applications

Sigma-2 Receptor Probes

N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide analogs have been investigated for their binding affinity to sigma-2 receptors, which play a significant role in the pharmacology of certain cancers and neurodegenerative diseases. Xu et al. (2005) synthesized radiolabeled benzamide analogs, finding that one analog demonstrated high affinity for sigma-2 receptors in vitro, suggesting potential applications in studying sigma-2 receptor biology and possibly in the development of diagnostic tools for cancer and neurological disorders (Xu et al., 2005).

Cellular Proliferation in Tumors

Dehdashti et al. (2013) focused on evaluating a cellular proliferative marker for imaging tumor proliferation using PET. They utilized an analog of N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide in their study, indicating its potential in assessing the proliferative status of solid tumors, thereby contributing valuable insights into cancer diagnostics and therapy monitoring (Dehdashti et al., 2013).

Synthetic Chemistry and Drug Development

Yoshida et al. (2014) developed a novel synthetic route for a compound structurally related to N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide, showcasing the importance of this chemical scaffold in medicinal chemistry. Their work emphasizes the compound's relevance in designing new pharmaceutical agents with improved efficacy and safety profiles (Yoshida et al., 2014).

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and the conditions under which they are handled. It’s always important to refer to the relevant safety data sheets and to handle chemical compounds in accordance with appropriate safety protocols .

Future Directions

Compounds with the N-(1,3-dioxoisoindol-5-yl) structure have attracted attention due to their potential implications in various fields of research and industry. Future research may focus on exploring their potential applications and developing new synthesis methods .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-10-3-4-13-14(7-10)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKWQZNRWPNORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide

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